2-Aminothiazole-4-carboxylic acid hydrobromide
CAS No.: 112539-08-9
Cat. No.: VC20887351
Molecular Formula: C4H5BrN2O2S
Molecular Weight: 225.07 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 112539-08-9 |
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Molecular Formula | C4H5BrN2O2S |
Molecular Weight | 225.07 g/mol |
IUPAC Name | 2-amino-1,3-thiazole-4-carboxylic acid;hydrobromide |
Standard InChI | InChI=1S/C4H4N2O2S.BrH/c5-4-6-2(1-9-4)3(7)8;/h1H,(H2,5,6)(H,7,8);1H |
Standard InChI Key | DZRNWHJFOOMUGU-UHFFFAOYSA-N |
SMILES | C1=C(N=C(S1)N)C(=O)O.Br |
Canonical SMILES | C1=C(N=C(S1)N)C(=O)O.Br |
Chemical Structure and Properties
2-Aminothiazole-4-carboxylic acid hydrobromide is a salt form of 2-aminothiazole-4-carboxylic acid with hydrogen bromide. The compound features a thiazole ring (a five-membered heterocycle containing both sulfur and nitrogen atoms) with an amino group at the 2-position and a carboxylic acid functionality at the 4-position, accompanied by a bromide counterion . The structural characteristics of this compound contribute significantly to its biological activities and chemical reactivity.
Physical and Chemical Characteristics
The compound possesses the following key properties:
Property | Value |
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CAS Number | 112539-08-9 |
Molecular Formula | C₄H₅BrN₂O₂S |
Molecular Weight | 225.06 g/mol |
SMILES Notation | NC1=NC(C(=O)O)=CS1.[H]Br |
Appearance | Crystalline solid |
Purity (Commercial) | Typically 95% |
The presence of both a basic amino group and an acidic carboxylic acid group gives this compound amphoteric properties, while the hydrobromide salt formation enhances stability and solubility in polar solvents compared to the free acid form . The compound's heterocyclic structure provides multiple sites for potential hydrogen bonding and other intermolecular interactions, which are critical for its biological activity.
Synthesis Methodologies
The synthesis of 2-aminothiazole-4-carboxylic acid hydrobromide typically involves multiple reaction steps with the Hantzsch thiazole synthesis serving as a fundamental approach to construct the core thiazole ring.
Hantzsch Thiazole Synthesis
The primary synthetic route employs the Hantzsch thiazole synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas in the presence of halogenating agents. This method facilitates the construction of the thiazole ring structure with specific functional groups at designated positions. The synthesis of 2-aminothiazole-4-carboxylic acid hydrobromide specifically involves:
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Reaction of an α-halo ester or α-halo acid with thiourea
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Cyclization to form the thiazole ring
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Protonation with hydrobromic acid to form the hydrobromide salt
Alternative Synthetic Approaches
Alternative methods may utilize various catalysts and modified reaction conditions to enhance yield, reduce reaction time, or improve selectivity. These modifications often focus on:
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Temperature and solvent optimization
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Use of microwave-assisted synthesis
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Application of green chemistry principles to reduce environmental impact
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Employment of solid-phase synthesis for large-scale production
Each synthetic approach offers distinct advantages depending on the desired scale, purity requirements, and available starting materials.
Biological Activities and Pharmacological Applications
2-Aminothiazole-4-carboxylic acid hydrobromide and its derivatives exhibit diverse biological activities that position them as significant compounds in medicinal chemistry research.
Metallo-β-lactamase Inhibition
One of the most promising applications of 2-aminothiazole-4-carboxylic acids is their ability to act as broad-spectrum metallo-β-lactamase (MBL) inhibitors . MBLs are zinc-dependent enzymes that hydrolyze β-lactam antibiotics, rendering them ineffective against bacterial infections. The inhibitory activity of these compounds is based on:
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Mimicking the anchor pharmacophore features of carbapenem hydrolysate binding
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Demonstrating potent activity against B1, B2, and B3 classes of MBLs
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Binding to the active site of MBLs in a manner similar to carbapenem-MBL product complexes
Crystallographic analyses have revealed that 2-aminothiazole-4-carboxylic acid derivatives share a common binding mode with various MBLs, providing crucial insights for structure-based drug design efforts . This binding mode resembles that observed in MBL-carbapenem product complexes, suggesting a mechanistic basis for their inhibitory activity.
Antibiotic Potentiation
In combination studies with antibiotics, 2-aminothiazole-4-carboxylic acid derivatives have demonstrated the ability to restore the efficacy of certain antibiotics against resistant bacterial strains. Specifically:
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These compounds restore Meropenem activity against MBL-producing bacterial isolates
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In murine sepsis models, they exhibit favorable synergistic efficacy with Meropenem
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The compounds demonstrate acceptable pharmacokinetics and safety profiles in preclinical studies
These findings highlight the potential of these compounds as adjunctive therapies to extend the clinical lifespan of important β-lactam antibiotics.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 2-aminothiazole-4-carboxylic acid hydrobromide and its derivatives is crucial for optimizing their biological activities and developing more potent analogs.
Key Pharmacophore Features
Based on crystallographic and computational studies, several structural features have been identified as essential for the biological activity of these compounds:
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The thiazole ring serves as a rigid scaffold that positions functional groups in optimal orientation
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The 2-amino group participates in critical hydrogen bonding interactions with target proteins
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The 4-carboxylic acid moiety coordinates with metal ions (particularly zinc) in the active sites of metallo-enzymes
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The hydrobromide salt formation enhances solubility and bioavailability
These structural elements collectively contribute to the binding affinity and specificity of the compounds toward their biological targets.
Structural Modifications and Activity
Various structural modifications have been explored to enhance the activity and pharmacokinetic properties of 2-aminothiazole-4-carboxylic acid derivatives:
Modification | Effect on Activity |
---|---|
Substitution at amino group | Modulates binding affinity and selectivity |
Esterification of carboxylic acid | Improves cell permeability but may reduce metal coordination |
Introduction of additional functionality | Enables interaction with secondary binding pockets |
Alteration of salt form | Affects solubility, stability, and absorption |
These structure-activity insights provide valuable guidance for medicinal chemists working to develop optimized derivatives with enhanced potency and improved drug-like properties.
Analytical Characterization
Accurate characterization of 2-aminothiazole-4-carboxylic acid hydrobromide is essential for quality control and structure confirmation in both research and production settings.
Spectroscopic Analysis
Multiple spectroscopic techniques are employed for the identification and structural elucidation of 2-aminothiazole-4-carboxylic acid hydrobromide:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and confirm the presence of specific functional groups .
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Infrared (IR) Spectroscopy: Characteristic absorption bands corresponding to N-H stretching (amino group), C=O stretching (carboxylic acid), and C-S stretching (thiazole ring) confirm the structural components.
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns that support structural assignments.
Supplier | Catalog ID | Purity | Package Size |
---|---|---|---|
AChemBlock | O30841 | 95% | 15.000g |
VulcanChem | VC20887351 | Not specified | Multiple options |
These commercial sources ensure accessibility for researchers interested in exploring the compound's properties and applications .
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